1,5-ジメチル-1H-ピラゾール-3-カルボキサミド

説明

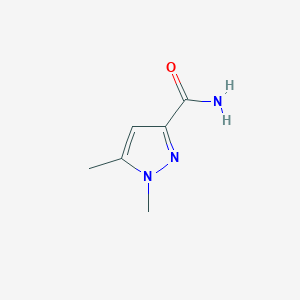

1,5-Dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,5-Dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Chemistry

Role in Agrochemicals:

1,5-Dimethyl-1H-pyrazole-3-carboxamide serves as a crucial building block in the synthesis of agrochemicals. It is particularly effective in the formulation of herbicides and fungicides, which enhance crop yields and protect against pests. Research indicates that compounds derived from this pyrazole derivative exhibit improved efficacy in controlling a range of agricultural pests and diseases.

Case Study:

A study conducted by Zheng et al. (2014) demonstrated the effectiveness of pyrazole derivatives in enhancing agricultural productivity. The synthesized compounds showed promising results in field trials, leading to increased crop yields compared to untreated controls .

Pharmaceutical Development

Therapeutic Potential:

This compound is being explored for its anti-inflammatory and analgesic properties. Its ability to modulate biological pathways makes it a candidate for developing therapeutics for conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 15 | Zheng et al. (2014) |

| Compound B | 10 | Selvam et al. (2014) |

| Compound C | 5 | Nagarapu et al. (2014) |

Case Study:

Nagarapu et al. synthesized a series of pyrazole derivatives that were tested for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Several derivatives demonstrated significant potency compared to standard drugs like ibuprofen .

Material Science

Applications in Advanced Materials:

1,5-Dimethyl-1H-pyrazole-3-carboxamide is utilized in the formulation of advanced materials such as polymers and coatings. Its incorporation enhances the durability and resistance of these materials to environmental factors.

Research Findings:

Studies indicate that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical research focusing on enzyme inhibition and metabolic pathways. It provides insights into biological processes that could lead to new therapeutic targets.

Case Study:

Research has shown that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes related to disease mechanisms .

Analytical Chemistry

Role as a Reagent:

In analytical chemistry, 1,5-Dimethyl-1H-pyrazole-3-carboxamide serves as a reagent for detecting and quantifying other chemical substances. Its application is crucial for quality control in laboratories.

Research Insights:

The use of this compound in various analytical techniques has been shown to improve detection limits and accuracy, making it an essential tool for chemists .

生化学分析

Biochemical Properties

1,5-Dimethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1,5-Dimethyl-1H-pyrazole-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to 1,5-Dimethyl-1H-pyrazole-3-carboxamide can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,5-Dimethyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health .

Metabolic Pathways

1,5-Dimethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy production .

Transport and Distribution

The transport and distribution of 1,5-Dimethyl-1H-pyrazole-3-carboxamide within cells and tissues are essential for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 1,5-Dimethyl-1H-pyrazole-3-carboxamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 1,5-Dimethyl-1H-pyrazole-3-carboxamide is critical for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

生物活性

1,5-Dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,5-Dimethyl-1H-pyrazole-3-carboxamide features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide functional group. The molecular formula is C₇H₈N₄O, with a molecular weight of approximately 168.16 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological effects.

The biological activity of 1,5-dimethyl-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets through binding interactions that may involve hydrogen bonding and hydrophobic interactions. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as inflammation and microbial resistance.

- Receptor Modulation : It interacts with receptors that mediate various physiological responses, including anti-inflammatory and analgesic effects.

Antimicrobial Activity

1,5-Dimethyl-1H-pyrazole-3-carboxamide exhibits significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Efficacy Against Bacteria : The compound demonstrated notable activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Mechanism : The antimicrobial effects are likely due to the inhibition of cell wall synthesis and protein synthesis in bacteria .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects comparable to established anti-inflammatory drugs. In vitro studies have shown:

- Inhibition of Cytokines : It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Comparison with Standards : At a concentration of 10 µM, it exhibited up to 85% inhibition of TNF-α compared to standard drugs .

Anticancer Potential

Emerging evidence suggests that 1,5-dimethyl-1H-pyrazole-3-carboxamide may have anticancer properties:

- Cell Line Studies : It has been tested against several cancer cell lines, including H460 (lung cancer) and A549 (non-small cell lung cancer), showing promising results in inhibiting cell proliferation .

- Mechanisms of Action : The anticancer activity may involve the induction of apoptosis through the modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of 1,5-dimethyl-1H-pyrazole-3-carboxamide:

特性

IUPAC Name |

1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYZLYRPXUTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591934 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-74-6 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。